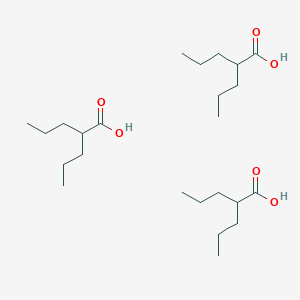
Tris(valproic acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “Tris(valproic acid)” is a chemical entity that has garnered interest in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The preparation of the compound “Tris(valproic acid)” involves specific synthetic routes and reaction conditions. Typically, the synthesis begins with the selection of appropriate starting materials, which undergo a series of chemical reactions to form the desired compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of “Tris(valproic acid)” is scaled up to meet demand. This involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
化学反应分析
Types of Reactions
The compound “Tris(valproic acid)” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound to a lower oxidation state, potentially changing its reactivity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of “Tris(valproic acid)” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of “Tris(valproic acid)” depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are useful in further chemical synthesis.
科学研究应用
Pharmacological Properties of Tris(valproic acid)
Tris(valproic acid) exhibits several pharmacological properties that make it a candidate for diverse applications:
- HDAC Inhibition : TVA acts as an HDAC inhibitor, which can lead to altered gene expression associated with neuroprotection and anti-cancer effects. This mechanism is similar to that of VPA but may offer enhanced potency or specificity .
- Neuroprotective Effects : Studies have shown that TVA can provide neuroprotection in models of traumatic brain injury (TBI) by reducing brain lesion size and improving neurological recovery .
- Antiviral Activity : Recent investigations suggest that TVA may possess antiviral properties, particularly against coronaviruses. In vitro studies indicate that TVA can inhibit viral replication, although its clinical utility requires further validation .
Therapeutic Applications
The following table summarizes the potential therapeutic applications of Tris(valproic acid):
Case Studies
Several case studies highlight the clinical applications and considerations when using Tris(valproic acid) in treatment:
- Case Study on Epilepsy Management : A 28-year-old woman with well-controlled epilepsy using VPA expressed concerns about pregnancy. The case emphasized the importance of weighing the benefits of continued VPA use against potential teratogenic risks during pregnancy .
- Neuroprotective Case Study : In a preclinical study involving TBI models, TVA administration resulted in significant reductions in lesion size compared to control groups, indicating promising neuroprotective effects .
- Antiviral Case Study : Epidemiological data suggested that patients on VPA had a reduced incidence of severe COVID-19 outcomes, prompting further investigation into its potential antiviral mechanisms .
作用机制
The mechanism of action of “Tris(valproic acid)” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds to “Tris(valproic acid)” include other chemical entities with comparable structures and properties. These compounds may share similar reactivity and applications but can differ in specific details such as potency, selectivity, and safety profiles.
Uniqueness
The uniqueness of “Tris(valproic acid)” lies in its specific chemical structure and the resulting properties that distinguish it from other similar compounds. This uniqueness can make it particularly valuable for certain applications where its specific characteristics are advantageous.
属性
IUPAC Name |
2-propylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H16O2/c3*1-3-5-7(6-4-2)8(9)10/h3*7H,3-6H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVBLJVVHLBREZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)O.CCCC(CCC)C(=O)O.CCCC(CCC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













